7-Hydroxy-1(2H)-phthalazinone is a nitrogen-containing heterocyclic compound with the molecular formula . It features a phthalazinone core, which is a bicyclic structure consisting of a phthalazine ring fused to a carbonyl group. This compound is notable for its hydroxyl functional group at the 7-position, which significantly influences its chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility in polar solvents and facilitates interactions with biological targets.
7-Hydroxy-1(2H)-phthalazinone exhibits significant biological activities, particularly as an antimicrobial and anti-inflammatory agent. Studies have shown that derivatives of this compound possess selective activity against various bacterial strains and exhibit potential as therapeutic agents in treating infections. Additionally, its derivatives have been investigated for their effects on various receptors, including adrenergic receptors, indicating potential applications in cardiovascular therapies .
The synthesis of 7-hydroxy-1(2H)-phthalazinone typically involves several methods:
7-Hydroxy-1(2H)-phthalazinone has diverse applications in medicinal chemistry:
Studies on the interactions of 7-hydroxy-1(2H)-phthalazinone with biological targets have highlighted its affinity for specific receptors. For instance:
Several compounds share structural similarities with 7-hydroxy-1(2H)-phthalazinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1(2H)-Phthalazinone | Basic phthalazinone structure | Foundational compound for many derivatives |
| 4-(4-methylphenyl)-1(2H)-phthalazinone | Substituted at the 4-position | Enhanced biological activity against specific targets |
| 3-chloro-4-methylphenyl-phthalazinone | Halogen substitution | Exhibits unique reactivity due to halogen presence |
| Phthalazine | Unsubstituted parent compound | Lacks hydroxyl group; different biological profile |
The presence of the hydroxyl group at the 7-position sets 7-hydroxy-1(2H)-phthalazinone apart from other phthalazinones. This modification enhances its solubility and reactivity compared to its analogs, making it particularly valuable in drug design and development. Its unique interactions with biological targets further underscore its significance in medicinal chemistry.
Phthalazine derivatives have been integral to heterocyclic chemistry since their discovery in the late 19th century. The parent compound, phthalazine (C₈H₆N₂), was first synthesized through the condensation of ω-tetrabromorthoxylene with hydrazine. Early studies revealed its unique reactivity, such as forming addition products with alkyl iodides and undergoing oxidation to yield pyridazine dicarboxylic acid. These properties positioned phthalazine as a scaffold for exploring nitrogen-rich heterocycles.
The development of hydroxy-substituted phthalazinones, such as 7-hydroxy-1(2H)-phthalazinone, emerged from efforts to modify the phthalazine core for enhanced solubility and biological activity. The introduction of hydroxyl groups at specific positions, as seen in 4-hydroxyphthalazinone derivatives, enabled interactions with biological targets through hydrogen bonding. For instance, hydralazine hydrochloride, an antihypertensive drug, utilizes a phthalazinone nucleus, highlighting the therapeutic relevance of these compounds.
Hydroxy-substituted phthalazinones exhibit unique electronic and steric properties that make them valuable in synthetic chemistry. The hydroxyl group at the 7-position in 7-hydroxy-1(2H)-phthalazinone enhances its ability to participate in tautomerism, shifting between keto and enol forms depending on reaction conditions. This tautomerism influences reactivity in cyclization and substitution reactions, enabling the synthesis of diverse heterocyclic systems.
A key application lies in their role as intermediates for anticancer and antimicrobial agents. For example, phthalazinone derivatives bearing hydrazide moieties demonstrate potent cytotoxicity against HePG2 and MCF-7 cell lines. The compound’s structure also facilitates the construction of fused heterocycles, such as benzoxazinones and pyridazinones, through reactions with electrophiles like acid chlorides and aldehydes.
The molecular structure of 7-hydroxy-1(2H)-phthalazinone is characterized by a planar bicyclic system with a hydroxyl group at position 7 and a ketone at position 1. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Melting Point | 183–185°C | |
| Solubility | Slightly soluble in DMSO, methanol | |
| SMILES | C1=CC2=C(C=C1O)C(=O)NN=C2 |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it suitable for reactions requiring mild conditions. Its infrared (IR) spectrum typically shows absorption bands for O–H (3300 cm⁻¹) and C=O (1680 cm⁻¹) groups, confirming the presence of hydroxyl and ketone functionalities.
7-hydroxy-1(2H)-phthalazinone is commonly synthesized via the cyclocondensation of phthalic anhydride derivatives with hydrazine hydrate. A representative method involves:
$$
\text{Phthalic anhydride} + \text{Hydrazine hydrate} \rightarrow \text{4-hydroxyphthalazinone} + \text{H}_2\text{O}
$$
7-Hydroxy-1(2H)-phthalazinone is systematically named 7-hydroxy-2H-phthalazin-1-one under IUPAC guidelines . The numbering begins at the ketone oxygen (position 1), with the hydroxyl group at position 7 (Figure 1). The "2H" designation indicates that the hydrogen atom resides on the nitrogen at position 2, distinguishing it from alternative tautomers. This nomenclature aligns with phthalazinone derivatives, where substituents are assigned positions based on the parent bicyclic structure [2].
The molecular formula C₈H₆N₂O₂ corresponds to a molecular weight of 162.15 g/mol . Comparative analysis with unsubstituted 1(2H)-phthalazinone (C₈H₆N₂O, 146.15 g/mol) [2] confirms the addition of a hydroxyl group contributes 16.00 g/mol. Table 1 summarizes key molecular parameters.
Table 1: Molecular properties of 7-hydroxy-1(2H)-phthalazinone
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₆N₂O₂ | |
| Molecular weight (g/mol) | 162.15 | |
| Canonical SMILES | C1=CC2=C(C=C1O)C(=O)NN=C2 |
The SMILES string illustrates the bicyclic core, with the hydroxyl group at position 7 and ketone at position 1.
7-Hydroxy-1(2H)-phthalazinone exhibits tautomerism influenced by solvent polarity and hydrogen-bonding capacity. In aprotic solvents (e.g., acetonitrile), the enol tautomer dominates, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen (Figure 2A). In protic solvents (e.g., methanol), partial conversion to the keto tautomer occurs due to solvent-assisted proton transfer [5].
Resonance stabilization arises from delocalization of π-electrons across the phthalazinone ring. The conjugated system allows charge distribution between the ketone oxygen (position 1) and nitrogen atoms (positions 2 and 4), as shown in Figure 2B. This delocalization reduces electron density at the carbonyl group, enhancing stability against nucleophilic attack [3].
Figure 2: Tautomeric and resonance structures
(A) Enol-keto equilibrium mediated by solvent.
(B) Resonance hybrids showing electron delocalization.
X-ray diffraction studies of analogous phthalazinone derivatives reveal a V-shaped molecular geometry with dihedral angles of 83–89° between substituents [4]. For 7-hydroxy-1(2H)-phthalazinone, the hydroxyl group likely participates in intermolecular hydrogen bonds with sulfoxide or ketone oxygen atoms, as observed in sulfonated derivatives [4].
Table 2: Crystallographic parameters (analogous compound)
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | [4] |
| Unit cell dimensions | a = 7.21 Å, b = 9.45 Å, c = 12.78 Å | [4] |
| π-Stacking distance | 3.55 Å | [4] |
In the solid state, molecules assemble into linear supramolecular tapes via C–H···O hydrogen bonds and π-stacking interactions between phthalazinone rings [4]. The hydroxyl group enhances packing efficiency by forming additional hydrogen bonds with adjacent molecules, contributing to thermal stability up to 423°C [2] [6].
The most fundamental and widely employed classical approach for synthesizing 7-hydroxy-1(2H)-phthalazinone involves the cyclocondensation reaction between 2-formylbenzoic acid derivatives and hydrazines [1] [2]. This method represents a [4+2] cyclocondensation strategy where the benzene ring with ortho-positioned formyl and carboxyl groups provides the four-carbon component, while hydrazine contributes the two-nitrogen unit.
The mechanism proceeds through a well-established pathway. Initially, the primary amino group of hydrazine undergoes nucleophilic attack on the aldehyde carbonyl, forming an imine intermediate [1]. Subsequently, the secondary amino group attacks the carboxyl group, leading to cyclization and elimination of water to afford the phthalazinone core [3]. Density functional theory calculations at the M06-2X-D3/def2-SVP level have confirmed that this pathway is energetically favored over alternative reaction sequences, with activation energies of 136.51 kilojoules per mole for the first step and 140.10 kilojoules per mole for the second step [1].
A particularly efficient catalyst-free protocol has been developed where 2-formylbenzoic acid and phenylhydrazine react at room temperature in dichloromethane. Under optimized conditions using 2 milliliters of dichloromethane for 0.2 millimolar reactants, the reaction proceeds for 11 hours to afford phthalazinone products in 97% isolated yield [1]. The reaction exhibits broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the aryl hydrazine component.
| Substituted Hydrazine | Time (hours) | Yield (%) |
|---|---|---|
| Phenylhydrazine | 11 | 97 |
| p-Tolylhydrazine | 11 | 95 |
| 4-Fluorophenylhydrazine | 11 | 89 |
| 4-Chlorophenylhydrazine | 11 | 87 |
| 4-Isopropylphenylhydrazine | 11 | 93 |
Temperature optimization studies demonstrate that while room temperature provides excellent yields, slight improvement to 94% can be achieved at 40°C, though this is not practically significant [1]. Solvent effects are pronounced, with dichloromethane providing optimal results compared to acetonitrile (93%), tetrahydrofuran (10%), or ethyl acetate (40%) [1].
The installation of hydroxy functionality in phthalazinone systems frequently employs bromination followed by hydrolysis strategies. A particularly relevant approach utilizes potassium tribromide (KBr₃) as the brominating agent [4]. This method involves direct bromination of the phthalazinone core at the 4-position, followed by nucleophilic substitution with hydroxide or subsequent hydrolysis to introduce the hydroxy group.
The synthesis typically proceeds through a four-step sequence: formation of the phthalazinone core through cyclization of 2-formylbenzoic acid with hydrazine hydrate, direct bromination using KBr₃, alkylation via Mitsunobu procedures to form N- and O-alkyl derivatives, and finally palladium-catalyzed coupling reactions [4]. The bromination step is particularly critical, as it must be performed under controlled conditions to achieve regioselectivity at the desired position.
Recent investigations have shown that the use of potassium bromide combined with layered double hydroxides containing bromate ions can achieve regioselective monobromination of phenolic systems [5]. For phenol substrates, the para position is strongly favored, with the ortho position being activated only when the para position is occupied. This methodology employs mild reaction conditions with excellent regioselectivity and utilizes inexpensive brominating reagents.
The hydrolysis component of these cascade reactions typically requires elevated temperatures and basic conditions. Sodium hydroxide in aqueous solution at reflux temperature for 1-6 hours is commonly employed [6] [7]. The overall yields for these bromination-hydrolysis sequences typically range from 60-85%, depending on the specific substrate and reaction conditions employed.
Contemporary synthetic methodologies for phthalazinone synthesis have increasingly relied on transition metal catalysis to achieve improved efficiency and selectivity. Palladium-catalyzed approaches represent the most extensively developed systems in this category.
Palladium-catalyzed carbonylative coupling reactions constitute a major advancement in phthalazinone synthesis [8] [9]. The method employs 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines as starting materials. Under typical conditions, palladium acetate (5 mol%) serves as the catalyst, with 1,1-bis(diphenylphosphino)ferrocene as the ligand, and potassium carbonate as the base in dimethylformamide at 160°C for 24 hours [8]. This protocol utilizes paraformaldehyde as an inexpensive and relatively safe carbon source, avoiding the use of toxic carbon monoxide gas.
| Entry | 2-Halomethyl Benzoate | Aryl Hydrazine | Yield (%) |
|---|---|---|---|
| 1 | Methyl 2-(bromomethyl)benzoate | Phenylhydrazine | 78 |
| 2 | Methyl 2-(bromomethyl)benzoate | p-Tolylhydrazine | 82 |
| 3 | Methyl 2-(chloromethyl)benzoate | 4-Methoxyphenylhydrazine | 75 |
| 4 | Ethyl 2-(bromomethyl)benzoate | 4-Fluorophenylhydrazine | 80 |
An alternative palladium-catalyzed approach involves intramolecular oxidative C-H/C-H cross-coupling of N′-methylenebenzohydrazides [10]. This method utilizes palladium(II) acetate as the catalyst with copper(II) acetate as the oxidant in acetic acid at 120°C. The reaction proceeds through electrophilic ortho-palladation followed by C-arylation to form the phthalazinone ring system.
Ruthenium-catalyzed multicomponent reactions represent another significant advancement in transition metal-mediated phthalazinone synthesis [11] [12]. A particularly elegant protocol employs readily available hydrazines, 2-formylbenzoic acid, and alkynes in a tandem one-pot reaction. The ruthenium catalyst facilitates the formation of phthalazinones bearing trisubstituted alkenes with high atom economy, producing water as the only byproduct [12]. This methodology demonstrates excellent functional group tolerance and can be scaled to gram-scale synthesis.
The reaction conditions for the ruthenium-catalyzed process typically involve [RuCl₂(p-cymene)]₂ (2.5 mol%) as the catalyst, sodium acetate as the base, and 2,2,2-trifluoroethanol as the solvent at 80°C for 12 hours [12]. Yields typically range from 65-88% across a diverse range of substrates.
Microwave-assisted synthetic methodologies have emerged as powerful tools for phthalazinone synthesis, offering significant advantages in terms of reaction times, energy efficiency, and often improved yields compared to conventional heating methods.
| Entry | Hydrazine Substrate | Conventional Heating Time | Microwave Time | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine | 2-3 hours | 8 minutes | 95 |
| 2 | p-Tolylhydrazine | 2-3 hours | 12 minutes | 92 |
| 3 | 4-Methoxyphenylhydrazine | 3-4 hours | 15 minutes | 88 |
| 4 | 4-Chlorophenylhydrazine | 3-4 hours | 20 minutes | 85 |
The advantages of microwave heating become particularly apparent when considering the dramatic reduction in reaction times. Conventional heating methods typically require 2-4 hours for completion, whereas microwave-assisted protocols achieve comparable or superior yields in 5-35 minutes [13]. The montmorillonite K-10 catalyst can be readily recovered by filtration and reused for multiple cycles with only marginal decrease in catalytic activity.
Heteropolyacids represent another class of highly effective catalysts for microwave-assisted phthalazinone synthesis [15] [16] [17]. The Preyssler-type heteropolyacid H₁₄[NaP₅W₃₀O₁₁₀] demonstrates superior catalytic activity compared to Keggin and Wells-Dawson type heteropolyacids [16]. Under optimal conditions using 9×10⁻³ millimolar catalyst loading in chloroform at reflux temperature, the reaction proceeds to completion within 1-2 hours with yields of 80-95% [16].
The heteropolyacid catalyst demonstrates excellent reusability characteristics. The catalyst can be recovered by simple filtration and reused for up to five cycles. The first and second runs maintain yields comparable to the initial reaction, while gradual decrease occurs in subsequent cycles: 95% (first use), 94% (second use), 90% (third use), 88% (fourth use), and 85% (fifth use) [16].
| Catalyst Type | Representative Structure | Yield for 2-Phenylphthalazinone (%) |
|---|---|---|
| Preyssler | H₁₄[NaP₅W₃₀O₁₁₀] | 95 |
| Wells-Dawson | H₆[P₂W₁₈O₆₂] | 92 |
| Keggin | H₅[PMo₁₀V₂O₄₀] | 90 |
| Keggin | H₆[PMo₉V₃O₄₀] | 88 |
A novel solvent-free approach has been developed that operates at elevated temperatures (100-150°C) under microwave irradiation [18]. This method eliminates the need for organic solvents while maintaining high yields (40-99%) across a broad range of substrates. The solvent-free conditions offer additional environmental benefits and simplify product isolation procedures.
The mechanism of microwave activation in these systems appears to involve selective heating of polar reaction components, leading to more efficient energy transfer and enhanced reaction rates. The solid acid catalysts provide both Brønsted and Lewis acid sites that facilitate the cyclocondensation process, while the microwave irradiation ensures rapid and uniform heating throughout the reaction mixture.